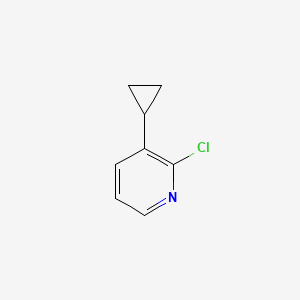

2-Chloro-3-cyclopropylpyridine

Description

BenchChem offers high-quality 2-Chloro-3-cyclopropylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-cyclopropylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGGOZSJFITZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631129 | |

| Record name | 2-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865664-04-6 | |

| Record name | 2-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-cyclopropylpyridine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted chemical properties of 2-Chloro-3-cyclopropylpyridine, a novel substituted pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds to forecast its physicochemical characteristics, reactivity, and spectral data. Furthermore, detailed experimental protocols for its synthesis and characterization are proposed based on established chemical methodologies.

Predicted Physicochemical and Spectroscopic Properties

The properties of 2-Chloro-3-cyclopropylpyridine are anticipated to be influenced by the cumulative effects of the chloro, cyclopropyl, and pyridine functionalities. The following tables summarize the known properties of structurally related compounds, which serve as a basis for the predictions for 2-Chloro-3-cyclopropylpyridine.

Table 1: Physicochemical Properties of 2-Chloro-3-substituted Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloropyridine | C₅H₄ClN | 113.54 | Colorless liquid | -46 | 166 |

| 2-Chloro-3-picoline | C₆H₆ClN | 127.57 | Light yellow liquid | 193 | Not available |

| 2-Chloro-3-cyanopyridine | C₆H₃ClN₂ | 138.55 | White to light yellow crystal powder | 105.0 - 109.0 | Not available |

| 2-Chloro-3-fluoropyridine | C₅H₃ClFN | 131.54 | Liquid | Not available | 80 °C/80 mmHg |

| 2-Chloro-3-cyclopropylpyridine (Predicted) | C₈H₈ClN | 153.61 | Liquid or low-melting solid | < 25 | ~180-220 |

Table 2: Predicted ¹H NMR Spectral Data for 2-Chloro-3-cyclopropylpyridine in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | 7.2 - 7.4 | dd | J = 7.5, 4.8 |

| H-5 | 7.6 - 7.8 | dd | J = 7.5, 1.8 |

| H-6 | 8.2 - 8.4 | dd | J = 4.8, 1.8 |

| Cyclopropyl-CH | 1.8 - 2.2 | m | - |

| Cyclopropyl-CH₂ | 0.6 - 1.2 | m | - |

Table 3: Predicted ¹³C NMR Spectral Data for 2-Chloro-3-cyclopropylpyridine in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 139 |

| C-4 | 121 - 124 |

| C-5 | 138 - 142 |

| C-6 | 147 - 151 |

| Cyclopropyl-CH | 8 - 12 |

| Cyclopropyl-CH₂ | 4 - 8 |

Table 4: Predicted IR Spectral Data for 2-Chloro-3-cyclopropylpyridine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (cyclopropyl) | 2900 - 3000 | Medium |

| C=N, C=C (pyridine ring) | 1550 - 1600 | Strong |

| C-Cl | 700 - 800 | Strong |

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, purification, and characterization of 2-Chloro-3-cyclopropylpyridine.

Synthesis of 2-Chloro-3-cyclopropylpyridine

This proposed synthesis is adapted from known procedures for the chlorination of pyridine-N-oxides.

Reaction: 3-Cyclopropylpyridine-N-oxide to 2-Chloro-3-cyclopropylpyridine.

Materials:

-

3-Cyclopropylpyridine-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-cyclopropylpyridine-N-oxide (1 equivalent) in dichloromethane (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.

-

Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Visualizations

Logical Relationship of Analogous Compounds

Caption: Relationship between the target compound and its analogues.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-Chloro-3-cyclopropylpyridine.

Safety and Handling

Substituted chloropyridines should be handled with care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Avoid inhalation of vapors and contact with skin and eyes.[1][2] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[3][4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Reactivity and Potential Applications

2-Chloropyridines are versatile intermediates in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[5] The cyclopropyl group may also influence the electronic properties of the pyridine ring and could be a site for further chemical modification.

Given the prevalence of pyridine-containing compounds in pharmaceuticals and agrochemicals, 2-Chloro-3-cyclopropylpyridine represents a promising scaffold for the development of novel bioactive molecules. Its structural motifs are found in compounds with a wide range of biological activities. Further research into the reactivity and biological screening of this compound is warranted.

References

In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-3-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 2-Chloro-3-cyclopropylpyridine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predictive approach based on established synthetic methodologies and spectroscopic principles derived from analogous compounds. It includes a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), detailed experimental protocols for synthesis and analysis, and visualizations of the synthetic and elucidative workflows. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyridine derivatives.

Proposed Synthesis of 2-Chloro-3-cyclopropylpyridine

A plausible and efficient method for the synthesis of 2-Chloro-3-cyclopropylpyridine is the Suzuki-Miyaura cross-coupling reaction. This widely used method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. In this case, the coupling of 2-chloro-3-iodopyridine with cyclopropylboronic acid is proposed.

Reaction Scheme:

This reaction is favored for its high functional group tolerance and generally good yields.

Predicted Spectroscopic Data

The following spectroscopic data for 2-Chloro-3-cyclopropylpyridine are predicted based on the analysis of structurally similar compounds, including 3-cyclopropylpyridine and various 2-chloro-3-substituted pyridines.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.25 | dd | ~4.8, 1.8 | H-6 (Pyridine) |

| ~7.60 | dd | ~7.5, 1.8 | H-4 (Pyridine) |

| ~7.20 | dd | ~7.5, 4.8 | H-5 (Pyridine) |

| ~2.10 | m | - | CH (Cyclopropyl) |

| ~1.05 | m | - | CH₂ (Cyclopropyl) |

| ~0.80 | m | - | CH₂ (Cyclopropyl) |

Predictions are based on typical chemical shifts and coupling patterns for 2,3-disubstituted pyridines and cyclopropyl aromatic compounds.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-2 (Pyridine, C-Cl) |

| ~148.5 | C-6 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~135.0 | C-3 (Pyridine) |

| ~122.0 | C-5 (Pyridine) |

| ~12.0 | CH (Cyclopropyl) |

| ~8.0 | CH₂ (Cyclopropyl) |

Note: Chemical shifts are approximate and can be influenced by the solvent used.

Predicted Mass Spectrometry Data

Molecular Ion (M⁺): m/z ≈ 153/155 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)

Major Fragmentation Pathways:

| m/z | Predicted Fragment Ion |

| 125 | [M - C₂H₄]⁺ (Loss of ethene from cyclopropyl ring) |

| 118 | [M - Cl]⁺ (Loss of chlorine radical) |

| 91 | [C₆H₅N]⁺ (Pyridyl cation after loss of cyclopropyl and Cl) |

| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Fragmentation patterns of aromatic and cyclopropyl compounds suggest these as likely major fragments.

Experimental Protocols

Synthesis of 2-Chloro-3-cyclopropylpyridine via Suzuki-Miyaura Coupling

Materials:

-

2-chloro-3-iodopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask, add 2-chloro-3-iodopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), tricyclohexylphosphine (0.04 eq), and potassium phosphate (2.0 eq).

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-cyclopropylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2-Chloro-3-cyclopropylpyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically 4-5 cm).

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire a ¹³C NMR spectrum, typically using proton decoupling.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to generate gas-phase ions.

-

Acquire the mass spectrum over a suitable m/z range.

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Caption: Proposed synthesis of 2-Chloro-3-cyclopropylpyridine.

Caption: Workflow for structure elucidation of a novel compound.

An In-depth Technical Guide to the Predicted Reactivity of 2-Chloro-3-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-cyclopropylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the unique electronic and steric properties of the cyclopropyl group can impart favorable metabolic stability, binding affinity, and potency to drug candidates.[1][2] This technical guide provides a comprehensive overview of the predicted reactivity of 2-chloro-3-cyclopropylpyridine, focusing on key transformations relevant to the synthesis of more complex molecules. The predictions and protocols herein are based on established reactivity patterns of 2-chloropyridines and related heterocyclic compounds.

Predicted Reactivity Profile

The reactivity of 2-chloro-3-cyclopropylpyridine is primarily dictated by the electron-deficient nature of the pyridine ring, which is further influenced by the chloro and cyclopropyl substituents. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic attack and a key handle for cross-coupling reactions. The cyclopropyl group at the 3-position exerts a mild electron-donating effect through its unique sigma-aromaticity and also introduces steric bulk, which can influence the regioselectivity and rate of reactions.

The principal modes of reactivity for 2-chloro-3-cyclopropylpyridine are predicted to be:

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond is expected to readily undergo oxidative addition to a palladium(0) catalyst, enabling a variety of cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with a wide range of amines.

-

-

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is predicted to be a highly effective transformation for 2-chloro-3-cyclopropylpyridine.[3][4][5] The reaction couples the pyridine core with a variety of aryl, heteroaryl, or alkyl boronic acids or esters. Given the reactivity of 2-chloropyridines, successful coupling is anticipated, though optimization of the catalyst system may be necessary for challenging substrates.[5][6][7]

Representative Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridines

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | [5] |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH | 110 | 8 | 88 | [4] |

| 4 | n-Heptylboronic acid pinacol ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 74 | [7] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add 2-chloro-3-cyclopropylpyridine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Diagram of Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9][10][11] 2-Chloro-3-cyclopropylpyridine is predicted to be a suitable substrate for this reaction, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[9]

Representative Quantitative Data for Buchwald-Hartwig Amination of 2-Chloropyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94 | [12] |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [8] |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 12 | 91 | [11] |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 | [10] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a reaction vial with 2-chloro-3-cyclopropylpyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4-2.0 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Seal the vial and stir the mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with an organic solvent, filter through a pad of celite, and concentrate.

-

Purification: Purify the crude product by column chromatography.[12]

Diagram of Buchwald-Hartwig Amination Workflow

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring activates the 2-position towards nucleophilic attack, allowing for the direct displacement of the chloride by strong nucleophiles. This reaction typically requires more forcing conditions (e.g., higher temperatures) compared to palladium-catalyzed methods but can be advantageous for certain nucleophiles and for avoiding metal contamination in the final product.

Representative Quantitative Data for SNAr on 2-Chloropyridines

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol | 100 | 24 | 85 | General Knowledge | | 2 | Piperidine | K₂CO₃ | DMF | 120 | 12 | 90 | General Knowledge | | 3 | Sodium thiophenoxide | - | DMF | 100 | 8 | 92 | General Knowledge | | 4 | Ammonia | - | Ethanol (sealed tube) | 150 | 48 | 70 | General Knowledge |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: To a pressure tube or sealed vial, add 2-chloro-3-cyclopropylpyridine (1.0 equiv), the nucleophile (1.5-3.0 equiv), and a suitable solvent (e.g., DMF, DMSO, or an alcohol). A base (e.g., K₂CO₃ or NaH) may be required depending on the nucleophile.

-

Reaction: Seal the vessel and heat the mixture to the required temperature (often >100 °C). Monitor the reaction's progress.

-

Work-up: After cooling, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl), and extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Diagram of Nucleophilic Aromatic Substitution Workflow

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving 2-chloro-3-cyclopropylpyridine have been reported, the broader class of substituted pyridines and cyclopropyl-containing molecules are prevalent in drug discovery, often as kinase inhibitors.[13][14] Kinase inhibitors modulate cellular signaling pathways that are often dysregulated in diseases such as cancer. For instance, many kinase inhibitors target ATP-binding sites, and the pyridine scaffold can form crucial hydrogen bonds within these pockets. The cyclopropyl group can provide a rigid scaffold that orients other functional groups for optimal binding and can enhance metabolic stability, a desirable trait in drug candidates.[1][15]

Given the structural motifs present in 2-chloro-3-cyclopropylpyridine, its derivatives could potentially be investigated as modulators of various kinase signaling pathways, such as the MAPK or PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation.[16][17] Further biological evaluation of derivatives of 2-chloro-3-cyclopropylpyridine would be necessary to elucidate any specific interactions with cellular signaling cascades.

Conclusion

2-Chloro-3-cyclopropylpyridine is a versatile building block with a predictable reactivity profile. It is expected to readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, providing efficient routes to a diverse range of substituted pyridine derivatives. Additionally, it is amenable to nucleophilic aromatic substitution with strong nucleophiles. The protocols and representative data provided in this guide, based on analogous systems, offer a solid foundation for the development of synthetic routes to novel compounds for applications in pharmaceutical and materials science research. The presence of the cyclopropylpyridine scaffold suggests that derivatives of this compound may have interesting biological activities, warranting further investigation into their potential roles as modulators of cellular signaling pathways.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Global effects of kinase inhibitors on signaling networks revealed by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3-cyclopropylpyridine: A Novel Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. Within this context, 2-chloro-3-substituted pyridines serve as versatile intermediates, offering two distinct points for chemical modification: the reactive chlorine atom at the 2-position, amenable to nucleophilic substitution and cross-coupling reactions, and the substituent at the 3-position, which can modulate the electronic properties and steric profile of the molecule.

This technical guide introduces 2-chloro-3-cyclopropylpyridine, a novel building block with significant potential for accelerating drug discovery programs. The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and introduce conformational constraints. The combination of the reactive 2-chloro substituent and the beneficial properties of the 3-cyclopropyl moiety makes this compound a highly attractive scaffold for the synthesis of new chemical entities targeting a wide range of therapeutic areas.

While 2-chloro-3-cyclopropylpyridine is a novel compound with limited currently published data, this guide provides a comprehensive overview of its potential synthesis, reactivity, and applications based on established chemical principles and the known properties of analogous structures.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of 2-chloro-3-cyclopropylpyridine are summarized in the table below. These values are estimated based on computational models and comparison with structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₈ClN |

| Molecular Weight | 153.61 g/mol |

| LogP | 2.5 - 3.0 |

| pKa (of the pyridine nitrogen) | 1.5 - 2.0 |

| Boiling Point | ~200-220 °C at 760 mmHg |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

Proposed Synthetic Routes

Currently, there are no published specific synthetic procedures for 2-chloro-3-cyclopropylpyridine. However, based on modern cross-coupling methodologies, several plausible and efficient synthetic routes can be proposed. The two most promising approaches are the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1][2][3] This approach would involve the palladium-catalyzed reaction of a 2-chloro-3-halopyridine with cyclopropylboronic acid or a derivative thereof.

A potential synthetic workflow is outlined below:

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 2-chloro-3-cyclopropylpyridine.

Materials:

-

2-Chloro-3-bromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloro-3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-chloro-3-cyclopropylpyridine.

Expected Data:

| Parameter | Expected Value/Observation |

| Yield | 60-85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.2 (m, 1H), 7.1-7.2 (m, 1H), 7.0-7.1 (m, 1H), 1.8-1.9 (m, 1H), 0.9-1.0 (m, 2H), 0.6-0.7 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.1, 147.5, 138.2, 122.5, 121.8, 12.5, 8.9 |

| Mass Spectrometry (EI) | m/z 153 (M⁺), 155 (M+2)⁺ |

Negishi Cross-Coupling

The Negishi coupling offers an alternative powerful method for C-C bond formation, utilizing an organozinc reagent.[4][5][6] This approach would involve the reaction of a 2-chloro-3-halopyridine with a cyclopropylzinc reagent.

A potential synthetic workflow for the Negishi coupling is depicted below:

Caption: Proposed Negishi coupling workflow for the synthesis of 2-chloro-3-cyclopropylpyridine.

Materials:

-

Cyclopropyl bromide

-

Activated zinc dust

-

2-Chloro-3-iodopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Preparation of Cyclopropylzinc Bromide: In a flame-dried flask under an inert atmosphere, add activated zinc dust. Add a solution of cyclopropyl bromide in anhydrous THF. Stir the mixture at room temperature until the zinc is consumed to form a solution of cyclopropylzinc bromide.

-

Coupling Reaction: In a separate oven-dried Schlenk flask, add 2-chloro-3-iodopyridine (1.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF via syringe.

-

To this mixture, add the freshly prepared solution of cyclopropylzinc bromide (1.5 eq) via cannula.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield 2-chloro-3-cyclopropylpyridine.

Expected Data:

| Parameter | Expected Value/Observation |

| Yield | 55-75% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.2 (m, 1H), 7.1-7.2 (m, 1H), 7.0-7.1 (m, 1H), 1.8-1.9 (m, 1H), 0.9-1.0 (m, 2H), 0.6-0.7 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.1, 147.5, 138.2, 122.5, 121.8, 12.5, 8.9 |

| Mass Spectrometry (EI) | m/z 153 (M⁺), 155 (M+2)⁺ |

Reactivity and Applications in Drug Discovery

2-Chloro-3-cyclopropylpyridine is a versatile building block with two primary points of diversification, making it highly valuable for the construction of compound libraries for high-throughput screening and lead optimization.

The logical relationship of its reactivity is illustrated below:

Caption: Reactivity map of 2-chloro-3-cyclopropylpyridine.

Reactions at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for various palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups. This is a straightforward method for generating libraries of 2-amino, 2-alkoxy, and 2-thio-substituted 3-cyclopropylpyridines. These derivatives are of particular interest in medicinal chemistry, as the introduced groups can act as hydrogen bond donors or acceptors, or modulate the lipophilicity of the molecule.

-

Cross-Coupling Reactions: The 2-chloro position is also amenable to various cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures.

-

Buchwald-Hartwig Amination: A more general method for the formation of C-N bonds with a wider range of amines than SNAr.

-

Sonogashira Coupling: Introduction of alkyne moieties.

-

Heck Coupling: Formation of C-C bonds with alkenes.

-

Reactions on the Pyridine Ring

The pyridine ring itself can undergo further functionalization, primarily through electrophilic aromatic substitution (EAS), although the pyridine nitrogen deactivates the ring towards this type of reaction. Functionalization at the C5 position is generally favored.

Potential Applications in Signaling Pathways

Pyridine-containing molecules are known to interact with a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The unique combination of features in 2-chloro-3-cyclopropylpyridine makes it an attractive starting point for the development of inhibitors or modulators of various signaling pathways.

For instance, in a hypothetical kinase inhibitor development program, the 3-cyclopropylpyridine core could serve as a hinge-binding motif, while modifications at the 2-position could be used to extend into the solvent-exposed region or to target specific sub-pockets of the ATP-binding site.

The following diagram illustrates a hypothetical drug discovery workflow starting from 2-chloro-3-cyclopropylpyridine:

Caption: A hypothetical drug discovery workflow utilizing 2-chloro-3-cyclopropylpyridine.

Conclusion

2-Chloro-3-cyclopropylpyridine represents a promising, albeit currently underexplored, building block for medicinal chemistry and drug discovery. Its predicted physicochemical properties and the dual reactivity of the 2-chloro group and the pyridine ring offer a rich platform for the generation of diverse and novel molecular architectures. The proposed synthetic routes, based on well-established and robust cross-coupling methodologies, provide a clear path to accessing this valuable intermediate. As the demand for novel chemical matter with improved drug-like properties continues to grow, 2-chloro-3-cyclopropylpyridine is poised to become a valuable tool in the arsenal of medicinal chemists. Further exploration of the synthesis and reactivity of this compound is highly encouraged to unlock its full potential in the development of next-generation therapeutics.

References

The Emerging Potential of 2-Chloro-3-cyclopropylpyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of pyridine scaffolds with cyclopropyl groups is a recurring motif in modern medicinal chemistry, often leading to compounds with enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. This technical guide explores the potential applications of the novel building block, 2-Chloro-3-cyclopropylpyridine, in drug discovery and development. While direct experimental data on this specific molecule is limited, this paper will provide a comprehensive overview based on analogous structures and established synthetic methodologies. We will delve into proposed synthetic routes, potential biological targets, and hypothetical pharmacological activities, supported by data from closely related compounds. This guide aims to serve as a foundational resource for researchers interested in leveraging the unique chemical space offered by 2-Chloro-3-cyclopropylpyridine for the design of next-generation therapeutics.

Introduction: The Cyclopropyl Group and Pyridine Core in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs across a wide range of therapeutic areas. Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall polarity and basicity, which are critical for drug-receptor interactions and pharmacokinetic properties.

The cyclopropyl group, a small, strained carbocycle, has also gained significant traction in drug design.[1] Its unique electronic properties and rigid conformation can lead to enhanced binding affinity, improved metabolic stability by blocking sites of metabolism, and favorable modulation of physicochemical properties such as lipophilicity and aqueous solubility.[2] The combination of a pyridine core with a cyclopropyl substituent, therefore, presents an attractive strategy for the development of novel drug candidates.

This guide focuses on the untapped potential of 2-Chloro-3-cyclopropylpyridine, a molecule that combines the key features of a reactive chloro-substituted pyridine with a bioisosterically important cyclopropyl moiety.

Proposed Synthesis of 2-Chloro-3-cyclopropylpyridine

The synthesis of 2-Chloro-3-cyclopropylpyridine can be envisioned through modern cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in pharmaceutical synthesis. The most promising approaches would involve the coupling of a suitable cyclopropyl organometallic reagent with a 2-chloro-3-halopyridine or the coupling of an organometallic pyridine derivative with a cyclopropyl halide. Given the commercial availability of 2,3-dichloropyridine and cyclopropylboronic acid, a Suzuki-Miyaura cross-coupling reaction represents a highly feasible and efficient synthetic route.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This proposed protocol is based on established methods for the Suzuki-Miyaura coupling of halopyridines with organoboron reagents.[3][4]

Reaction Scheme:

Materials:

-

2,3-Dichloropyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (or other suitable solvent system)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a dried reaction flask, add 2,3-dichloropyridine (1.0 eq.), cyclopropylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and the phosphine ligand (0.1 eq.).

-

Add potassium carbonate (2.0 eq.) as the base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (e.g., 4:1 ratio) to the flask.

-

The reaction mixture is heated to reflux (e.g., 100-110 °C) and stirred vigorously for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 2-Chloro-3-cyclopropylpyridine.

A similar synthetic strategy employing a Negishi cross-coupling reaction, utilizing a cyclopropylzinc reagent, could also be employed and may offer advantages in terms of functional group tolerance and reaction conditions.[5][6][7]

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related cyclopropyl- and chloro-substituted pyridine derivatives, 2-Chloro-3-cyclopropylpyridine holds promise as a key intermediate for the synthesis of novel therapeutic agents in several areas:

Oncology

Many pyridine-based compounds exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis. The introduction of a cyclopropyl group could enhance the potency and selectivity of these agents. For instance, derivatives of 3-cyanopyridine have shown promising activity as PIM-1 kinase inhibitors for the treatment of breast cancer.[8]

Infectious Diseases

The pyridine scaffold is a common feature in antibacterial and antiviral agents. The chloro-substituent on the pyridine ring can serve as a handle for further functionalization to generate libraries of compounds for screening against various pathogens.

Central Nervous System (CNS) Disorders

Substituted pyridines are known to interact with various CNS targets, including receptors and enzymes. The lipophilic nature of the cyclopropyl group could facilitate blood-brain barrier penetration, making derivatives of 2-Chloro-3-cyclopropylpyridine interesting candidates for the development of drugs for neurological and psychiatric disorders.

Hypothetical Pharmacological Data of 2-Chloro-3-cyclopropylpyridine Derivatives

While no specific pharmacological data for derivatives of 2-Chloro-3-cyclopropylpyridine exists, we can extrapolate potential activities and potencies from analogous compounds reported in the literature. The following table summarizes IC₅₀ values of various substituted pyridine derivatives against different biological targets, illustrating the potential therapeutic areas for novel compounds derived from 2-Chloro-3-cyclopropylpyridine.

| Compound Class | Target | IC₅₀ (µM) | Therapeutic Area |

| 3-Cyanopyridine Derivatives[8] | PIM-1 Kinase | 0.28 - 1.89 | Breast Cancer |

| Pyrrolo[3,4-c]pyridine Derivatives[9] | HIV-1 Integrase | Not specified | Antiviral |

| Spiro Pyrrolo[3,4-d]pyrimidine Derivatives[10] | COX-2 | Selectivity Index > 100 | Anti-inflammatory |

| Cyanopyridine Analogues[11] | E. Coli / S. aureus | Not specified | Antibacterial |

This table presents data from analogous compound classes to suggest potential applications and is not representative of experimentally determined values for 2-Chloro-3-cyclopropylpyridine derivatives.

Visualizing Potential Mechanisms and Workflows

To further illustrate the potential of 2-Chloro-3-cyclopropylpyridine in a drug discovery context, the following diagrams, generated using Graphviz, depict a hypothetical experimental workflow and a potential signaling pathway that could be targeted by its derivatives.

Experimental Workflow for Synthesis and Screening

Caption: Proposed workflow for the synthesis and screening of 2-Chloro-3-cyclopropylpyridine derivatives.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PIM-1 kinase signaling pathway by a derivative of 2-Chloro-3-cyclopropylpyridine.

Conclusion and Future Directions

2-Chloro-3-cyclopropylpyridine represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is readily achievable through established cross-coupling methodologies. By analogy to structurally related compounds, derivatives of 2-Chloro-3-cyclopropylpyridine are predicted to exhibit a range of valuable pharmacological activities, particularly in the areas of oncology, infectious diseases, and CNS disorders.

Future research should focus on the efficient, scalable synthesis of 2-Chloro-3-cyclopropylpyridine and the subsequent generation of diverse chemical libraries. High-throughput screening of these libraries against a variety of biological targets will be crucial to uncover the full therapeutic potential of this novel scaffold. The data and hypotheses presented in this technical guide provide a solid foundation and rationale for initiating such research programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 3-cyclopropylpyridine derivatives

An In-depth Technical Guide to 3-Cyclopropylpyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and other key molecular interactions.[1][2] When combined with a cyclopropyl group—a small, strained carbocycle known for conferring unique and advantageous properties—the resulting scaffold becomes particularly attractive for drug discovery. The cyclopropyl moiety can enhance metabolic stability, increase potency by enforcing a specific conformation, and improve binding to target proteins. This guide provides a comprehensive review of 3-cyclopropylpyridine derivatives, focusing on their synthesis, diverse biological applications, and the structure-activity relationships (SAR) that govern their therapeutic effects. The primary focus will be on their roles as inhibitors of critical oncology targets, including MEK, PIM-1 kinase, and Poly(ADP-ribose) polymerase (PARP).

Synthesis of 3-Cyclopropylpyridine Derivatives

The synthesis of complex 3-cyclopropylpyridine derivatives often involves multi-step sequences where the core heterocyclic structure is built and subsequently functionalized. A prominent example is the synthesis of Trametinib, a potent MEK inhibitor. While various proprietary methods exist, general strategies often involve the cyclization of precursors to form the pyridopyrimidine core, followed by coupling reactions to introduce the necessary aryl and cyclopropyl moieties.[3][4]

Experimental Protocol: Synthesis of a 3-Cyclopropyl-Substituted PARP Inhibitor

A documented example involves the synthesis of a 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide, which has shown activity as a PARP inhibitor.[5] The synthesis proceeds through a multi-step reaction, a key part of which is a three-component Castagnoli-Cushman reaction.[5]

Step-by-step procedure:

-

Preparation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline scaffold. This is achieved by reacting a substituted homophthalic anhydride with cyclopropane carboxaldehyde and ammonium acetate in acetonitrile at 80°C.[5]

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine, such as 1,4'-bipiperidine. This is typically achieved using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF) at room temperature for approximately 16 hours.[5]

This protocol highlights a common strategy where a core heterocyclic system is first synthesized and then elaborated with functional groups to achieve the desired biological activity.

Experimental Workflow: General Synthesis

The following diagram illustrates a generalized workflow for the synthesis of complex bioactive molecules based on the 3-cyclopropylpyridine scaffold.

Caption: Generalized workflow for the synthesis of 3-cyclopropylpyridine derivatives.

Biological Applications and Mechanisms of Action

Derivatives of 3-cyclopropylpyridine have emerged as potent inhibitors of several key protein kinases implicated in cancer, demonstrating significant therapeutic potential.

MEK Inhibition in the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6]

-

Trametinib: This FDA-approved drug is a highly selective, allosteric inhibitor of MEK1 and MEK2.[3] By binding to a unique pocket adjacent to the ATP-binding site, Trametinib prevents MEK from phosphorylating its only known substrate, ERK, thereby halting the signal transduction cascade that drives tumor growth.[6] It is primarily used to treat melanomas with specific BRAF V600E or V600K mutations.[7][8]

The diagram below illustrates the mechanism of action of Trametinib.

Caption: Trametinib inhibits MEK1/2 in the MAPK/ERK signaling pathway.

PIM-1 Kinase Inhibition

The PIM (Proviral Integration Moloney) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and resistance to apoptosis.[9][10] PIM-1 is overexpressed in a wide range of solid and hematological cancers, making it an attractive therapeutic target.[9][11]

Several studies have identified 3-cyanopyridine derivatives as potent PIM-1 kinase inhibitors.[9][12] These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain 3-cyanopyridin-2-one derivatives have shown excellent activity against the MCF-7 breast cancer cell line.[9] The mechanism involves inducing apoptosis and arresting the cell cycle.[9][10]

The signaling pathway involving PIM-1 is depicted below.

Caption: PIM-1 kinase signaling and its inhibition by pyridine derivatives.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair, particularly single-strand breaks.[13][14] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[15] Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[16]

Certain 3-cyclopropyl-substituted isoquinolone derivatives have demonstrated potent inhibitory activity against PARP, suggesting their potential application in treating BRCA-deficient cancers.[5]

Caption: The concept of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Quantitative Data Summary

The biological activity of 3-cyclopropylpyridine derivatives is often quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

| Compound Class/Name | Target/Cell Line | Reported IC50 | Reference |

| 3-Cyanopyridin-2-one (7h) | PIM-1 Kinase | 0.283 µM | [9] |

| 3-Cyanopyridin-2-one (7h) | MCF-7 (Breast Cancer) | 1.89 µM | [9] |

| O-Methylcyanopyridine (8f) | PIM-1 Kinase | 0.58 µM | [9] |

| O-Methylcyanopyridine (8f) | MCF-7 (Breast Cancer) | 1.69 µM | [9] |

| 3-Cyanopyridin-2-one (7g) | MCF-7 (Breast Cancer) | 1.92 µM | [9] |

| 1,3,5-Triazine Analogue (7b) | Capan-1 (Pancreatic) | 1.9 µM | [17] |

| 1,3,5-Triazine Analogue (5i) | HCT-116 (Colorectal) | 2.2 µM | [17] |

| 1,3,5-Triazine Analogue (5i) | Capan-1 (Pancreatic) | 2.4 µM | [17] |

| Rifaximin (Repurposed Drug) | PIM-1 Kinase | ~26 µM | [18] |

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates. For pyridine-based inhibitors, the nature and position of substituents dramatically influence activity.[1]

-

PIM-1 Inhibitors: For 3-cyanopyridine derivatives, SAR analysis revealed that cytotoxicity is highly dependent on the substituent at position 6. A 3-pyridyl or a naphthyl group generally confers potent activity.[9]

-

General Antiproliferative Activity: Studies on other pyridine derivatives show that electron-withdrawing groups like fluoro substituents can enhance antimetastatic effects, particularly at the meta and para positions of an attached phenyl ring.[19] Conversely, the number and position of electron-donating methoxy groups can also be tuned to increase potency.[1]

The diagram below summarizes key SAR findings for pyridine-based anticancer agents.

Caption: Structure-Activity Relationship (SAR) summary for pyridine derivatives.

Conclusion

The 3-cyclopropylpyridine scaffold is a privileged structure in modern medicinal chemistry, giving rise to derivatives with potent and selective activities against key therapeutic targets in oncology. The success of Trametinib as a MEK inhibitor validates the clinical potential of this chemical class. Furthermore, ongoing research into PIM-1 and PARP inhibitors based on this core structure highlights its versatility and promise. Future work will likely focus on optimizing SAR to enhance potency and selectivity, improve pharmacokinetic profiles, and overcome drug resistance mechanisms, further solidifying the role of 3-cyclopropylpyridine derivatives in the development of next-generation targeted therapies.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel clinical potential of poly (ADP‑ribose) polymerase inhibitors in triple‑negative breast cancer: Mechanistic insights and clinical applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PARP Inhibitors in Gynecologic Cancers: What Is the Next Big Development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Halogenated Pyridine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique chemical properties, stemming from the interplay between the electron-deficient pyridine ring and the varying electronegativity and size of the halogen substituent, make them versatile building blocks in medicinal chemistry and drug development.[3] However, the same properties that make them valuable can also present significant health and safety challenges. This guide provides a comprehensive overview of the safe handling, storage, disposal, and toxicological properties of halogenated pyridine compounds to ensure the well-being of laboratory personnel and the integrity of research.

Toxicological Profile

Halogenated pyridines can exhibit significant toxicity, with effects varying based on the nature and position of the halogen atom on the pyridine ring. The primary target organs for toxicity are often the liver and kidneys.[4][5] Local irritation to the skin, eyes, and respiratory system is also a common hazard.[4][6]

Quantitative Toxicity Data

The following table summarizes available acute toxicity data for several halogenated pyridine compounds. It is crucial to treat all halogenated pyridines with a high degree of caution, even in the absence of specific toxicity data for a particular derivative.

| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |

| 2-Chloropyridine | Mouse | Oral | 110 mg/kg | [4] |

| 2-Chloropyridine | Mouse | Intraperitoneal | 130 mg/kg | [4] |

| 2-Chloropyridine | Rabbit | Dermal | 48 mg/kg | [4] |

| 2-Chloropyridine | Rabbit | Intraperitoneal | 64 mg/kg | [4] |

| 2-Chloropyridine | Rat | Inhalation (1-hour) | 9,010 ppm (male), 9,020 ppm (female) | [7] |

| 2-Bromopyridine | - | Oral | Toxic if swallowed (Category 3) | [6] |

| 2-Bromopyridine | - | Dermal | Fatal in contact with skin (Category 2) | [6] |

| 3-Bromopyridine | - | Oral | Harmful if swallowed (Category 4) | [8] |

| 3-Bromopyridine | - | Dermal | Toxic in contact with skin | [9] |

| Pyridine (unsubstituted) | Rat | Oral | 891 mg/kg | [10] |

| Pyridine (unsubstituted) | Rabbit | Dermal | 1,121 mg/kg | [10] |

| Pyridine (unsubstituted) | Rat | Inhalation (4-hour) | 17.1 mg/L | [10] |

Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for the specific compound being used.

Mechanism of Toxicity (Generalized Pathway)

While specific molecular mechanisms are not fully elucidated for all halogenated pyridines, a common pathway of toxicity involves metabolic activation in the liver, leading to cellular damage.

Hazard Identification and Control

A thorough risk assessment should be conducted before working with any halogenated pyridine compound. The primary hazards include:

-

Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[6][8]

-

Irritation: Causes skin, eye, and respiratory tract irritation.[4][6][8]

-

Flammability: Many pyridine derivatives are flammable liquids and can form explosive mixtures with air.[6][11]

-

Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[11][12]

Engineering Controls

-

Fume Hood: All work with halogenated pyridines should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10][13]

-

Ventilation: Ensure adequate general laboratory ventilation.[14]

-

Closed Systems: For larger scale operations, the use of a closed system is recommended.[11]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for minimizing exposure.

-

Gloves: Chemically resistant gloves are mandatory. Butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended.[10] Nitrile gloves may be suitable for short-term use but should be checked for compatibility.[10][15]

-

Eye Protection: Chemical splash goggles are required at all times.[12][13]

-

Lab Coat: A fully buttoned, flame-retardant lab coat should be worn.[12]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator must be used.[10][16]

Experimental Protocols and Handling Procedures

Adherence to strict protocols is paramount for the safe handling of halogenated pyridine compounds.

General Workflow for Handling

The following diagram outlines a safe workflow for handling these compounds in a laboratory setting.

Key Experimental Steps

-

Preparation: Before starting any experiment, ensure that all necessary safety equipment, including spill kits and emergency contact information, is readily available.[10] The Safety Data Sheet (SDS) for the specific halogenated pyridine must be reviewed.[10]

-

Weighing and Transfer: All transfers and weighing of halogenated pyridines should be performed in a chemical fume hood to prevent the release of vapors.[13]

-

Reaction Setup: Reactions should be set up in a fume hood. Grounding and bonding of equipment may be necessary to prevent static discharge with flammable compounds.[14][17]

-

Storage: Store halogenated pyridines in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][10]

-

Waste Disposal: All waste containing halogenated pyridines must be treated as hazardous waste.[12] Segregate halogenated organic waste from non-halogenated waste streams.[18] Containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10][17] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |

Spill Response

The appropriate response to a spill depends on its size and location.

-

Small Spills: If the spill is small and can be cleaned up safely, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[10][15]

-

Large Spills: For large spills, evacuate the area immediately and notify emergency services and the institutional environmental health and safety office.[10]

Conclusion

Halogenated pyridines are indispensable tools in modern chemical research and development. However, their potential for toxicity and other hazards necessitates a robust and proactive safety culture. By understanding the toxicological properties, implementing stringent engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the relevant Safety Data Sheets before commencing any work with these compounds.

References

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. PYRIDINE [training.itcilo.org]

- 12. benchchem.com [benchchem.com]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. lobachemie.com [lobachemie.com]

- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 17. nj.gov [nj.gov]

- 18. nipissingu.ca [nipissingu.ca]

2-Chloro-3-cyclopropylpyridine CAS number lookup

A Technical Overview of 2-Chloro-3-cyclopropylpyridine

For the attention of: Researchers, scientists, and drug development professionals.

This document aims to provide a comprehensive technical guide on 2-Chloro-3-cyclopropylpyridine, focusing on its chemical properties, synthesis, and potential applications, particularly within the pharmaceutical and agrochemical industries. Due to the limited availability of public data on this specific compound, this guide also draws upon information from structurally related 2-chloro-3-substituted pyridines to infer potential characteristics and applications.

Chemical Identification

A definitive CAS (Chemical Abstracts Service) number for 2-Chloro-3-cyclopropylpyridine could not be readily identified from available public resources. This suggests that the compound may be a novel or less-common chemical entity. For reference, related 2-chloro-3-substituted pyridines possess unique CAS numbers, which are crucial for unambiguous identification in research and commerce.

Physicochemical Properties (Predicted)

Quantitative data for 2-Chloro-3-cyclopropylpyridine is not available. However, based on its structure—a pyridine ring substituted with a chlorine atom and a cyclopropyl group—the following properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₈H₈ClN |

| Molecular Weight | 153.61 g/mol |

| Appearance | Likely a colorless to light-yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 2-Chloro-3-cyclopropylpyridine are not documented in the provided search results, a potential synthetic pathway can be conceptualized based on established pyridine chemistry.

Conceptual Synthetic Workflow:

Diagram of a potential synthetic route.

Experimental Protocol (Hypothetical):

-

Chlorination of 3-Aminopyridine: 3-Aminopyridine could be chlorinated using a standard chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent to yield 3-amino-2-chloropyridine.

-

Diazotization and Iodination (Sandmeyer-type Reaction): The resulting 3-amino-2-chloropyridine could undergo diazotization with sodium nitrite in the presence of an acid, followed by treatment with potassium iodide to introduce an iodine atom at the 3-position, yielding 2-chloro-3-iodopyridine.

-

Suzuki Coupling: The final step would involve a Suzuki coupling reaction between 2-chloro-3-iodopyridine and cyclopropylboronic acid in the presence of a palladium catalyst and a base to form the desired product, 2-Chloro-3-cyclopropylpyridine.

Applications in Drug Development and Agrochemicals

The 2-chloropyridine scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2][3] The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups to build more complex molecules.[4][5][6]

Potential Signaling Pathway Involvement:

While no specific biological activity has been reported for 2-Chloro-3-cyclopropylpyridine, related heterocyclic compounds have been shown to interact with various biological targets. For instance, some pyridine derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase or modulate signaling pathways such as PI3K/AKT/mTOR, which are relevant in cancer and neurological disorders.[7][8]

Hypothetical PI3K/AKT/mTOR pathway modulation.

Conclusion

2-Chloro-3-cyclopropylpyridine represents a potentially valuable, yet understudied, chemical entity. Based on the well-established importance of the 2-chloropyridine scaffold in medicinal chemistry and agrochemical science, this compound warrants further investigation. The synthesis of this molecule should be achievable through established synthetic methodologies, which would enable the exploration of its biological activities and potential applications as a novel building block for the development of new therapeutic agents and crop protection products.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers in Drug Discovery: A Technical Guide to 2-Chloro-3-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. 2-Chloro-3-cyclopropylpyridine, a unique derivative, presents a compelling case for in-depth theoretical and experimental investigation due to the interplay of its electronic and steric features. The electron-withdrawing nature of the chlorine atom, combined with the strained three-membered cyclopropyl ring, is anticipated to confer distinct chemical reactivity and biological activity. This technical guide outlines a comprehensive theoretical framework for the study of 2-Chloro-3-cyclopropylpyridine, leveraging quantum chemical calculations to elucidate its structural, spectroscopic, and electronic properties. The methodologies presented herein are designed to provide a robust foundation for future experimental validation and to accelerate its potential application in drug development. While specific experimental data for this molecule is not yet widely published, this guide draws upon established protocols for similar pyridine derivatives to propose a detailed investigational roadmap.

Introduction

Pyridine and its derivatives are of immense interest in the pharmaceutical and agrochemical industries.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its physicochemical properties, influencing its biological activity.[2] The title compound, 2-Chloro-3-cyclopropylpyridine, is a promising scaffold for the synthesis of novel bioactive molecules.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools in predicting the molecular properties of such compounds, offering insights that can guide synthetic efforts and biological screening.[4][5] This guide details a theoretical approach to comprehensively characterize 2-Chloro-3-cyclopropylpyridine.

Theoretical Methodology: A Computational Protocol

The cornerstone of a thorough theoretical investigation lies in the application of appropriate quantum chemical methods. Density Functional Theory (DFT) is a powerful and cost-effective approach for studying the properties of medium-sized organic molecules.[6]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of 2-Chloro-3-cyclopropylpyridine. This is crucial for obtaining a stable, low-energy conformation.

Experimental Protocol:

-

Methodology: The geometry optimization is to be performed using the Gaussian 09 software package or a similar computational chemistry program.[5]

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended, as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5]

-

Basis Set: The 6-311++G(d,p) basis set is to be employed, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for the lone pairs on the nitrogen and chlorine atoms.[5][7]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are to be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (Infrared and Raman).[4] The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[5]